4-Amino-3-chlorobenzaldehyde
Description
Significance in Organic Synthesis and Pharmaceutical Chemistry
4-Amino-3-chlorobenzaldehyde is a substituted aromatic aldehyde that holds considerable importance in the realms of organic synthesis and pharmaceutical chemistry. Its structure, featuring an aldehyde group, an amino group, and a chlorine atom attached to a benzene (B151609) ring, provides a unique combination of reactive sites. This trifunctional nature allows it to serve as a versatile starting material and intermediate in the synthesis of a wide array of more complex molecules.
In organic synthesis, the aldehyde functional group of this compound readily participates in various chemical transformations. These include oxidation to form the corresponding carboxylic acid, 4-amino-3-chlorobenzoic acid, and reduction to yield 4-amino-3-chlorobenzyl alcohol. Furthermore, the aldehyde can undergo condensation reactions with a variety of nucleophiles to form Schiff bases, which are valuable intermediates in their own right. The presence of the amino group and the chlorine atom on the aromatic ring influences the reactivity of the aldehyde and provides additional points for chemical modification.
The strategic placement of the amino and chloro substituents on the benzaldehyde (B42025) scaffold is of particular interest in pharmaceutical chemistry. These groups can modulate the electronic properties and steric profile of the molecule, which in turn can influence its biological activity. For instance, derivatives of similar amino-chlorobenzaldehydes have been investigated for their potential antimicrobial and anticancer properties. The amino group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding, both of which are crucial interactions in drug-receptor binding. The ability to further functionalize the molecule at these positions allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Role as a Synthetic Intermediate for Bioactive Molecules and Advanced Materials
The utility of this compound extends to its role as a key building block for the synthesis of a diverse range of bioactive molecules and advanced materials. Its structural features make it an attractive precursor for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
In the synthesis of bioactive molecules, this compound can be used to create complex molecular architectures. For example, it can serve as a precursor for the synthesis of various heterocyclic systems through cyclization reactions involving the amino and aldehyde functionalities. These heterocyclic scaffolds are often associated with a broad spectrum of biological activities. The chlorine atom on the aromatic ring can also be a site for further chemical elaboration, such as cross-coupling reactions, to introduce additional molecular complexity and fine-tune the biological properties of the final compound.
Beyond its applications in the life sciences, this compound has potential uses in the development of advanced materials. The presence of reactive functional groups allows for its incorporation into polymeric structures. Polymerization reactions involving the aldehyde or amino group can lead to the formation of novel polymers with tailored properties. These materials could find applications in various fields, including electronics and materials science. The specific substitution pattern of this compound can impart unique characteristics to these polymers, such as thermal stability or specific optical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTUAAGLCQIYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535520 | |
| Record name | 4-Amino-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93359-88-7 | |
| Record name | 4-Amino-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches
Established Synthetic Routes for 4-Amino-3-chlorobenzaldehyde and its Isomers
Three primary pathways have been established for the synthesis of this compound: the reduction of a nitro-substituted precursor, the direct halogenation of an amino-substituted benzaldehyde (B42025), and the conversion of a nitrile functional group.
A common and logical precursor for this compound is 3-Chloro-4-nitrobenzaldehyde. This method hinges on the selective reduction of the nitro group to an amino group while preserving the aldehyde functionality. This transformation is challenging because many reducing agents can also reduce the aldehyde to an alcohol. acs.org
Chemical reduction using stannous chloride (SnCl₂) in the presence of an acid like hydrochloric acid is a classic method for this conversion. acsgcipr.orgorgsyn.org This approach is often chosen for its compatibility with other functional groups that might be sensitive to catalytic hydrogenation. acsgcipr.org
Catalytic hydrogenation offers a greener alternative, employing hydrogen gas and a metal catalyst. The key to this method's success is the catalyst's ability to selectively act on the nitro group. Modern catalysts, such as gold nanoparticles on a tin-modified titanium dioxide support (Au/Sn-TiO₂) or platinum on a zirconia/zeolite support (Pt/ZrO₂/ZSM-5), have demonstrated high selectivity and efficiency for the hydrogenation of substituted nitroarenes. d-nb.infonih.govrsc.org These advanced catalytic systems can achieve high conversion rates while preventing the reduction of the aldehyde and the hydrodechlorination of the aromatic ring. nih.govrsc.org The preferential adsorption of the nitro group onto the catalyst surface is a key factor in achieving this selectivity. rsc.orgunimi.it
Table 1: Comparison of Catalytic Systems for Selective Nitro Group Reduction
| Catalyst System | Precursor | Temperature (°C) | Pressure (H₂) | Selectivity for Amino Product (%) | Conversion (%) | Reference(s) |
| Au/Sn–TiO₂ | 4-Nitrobenzaldehyde | 80-100 | 1.3 MPa | >99 | >99 | d-nb.infonih.gov |
| Pt/Sn–TiO₂ | 3-Nitrostyrene | 80 | 0.2 MPa | 97.4 | 98.5 | nih.gov |
| Pt/ZrO₂/ZSM-5 (Pt/ZM) | p-Chloronitrobenzene | 40 | 0.7 MPa | >99 | >99 | rsc.org |
| γ-Fe₂O₃/LRC | 4-Nitrochlorobenzene | 120 | 35 bar | 99 | 99 | acs.org |
This synthetic approach begins with 4-Aminobenzaldehyde and introduces a chlorine atom at the 3-position through electrophilic aromatic substitution. The amino group is a strongly activating ortho-, para-director, making the position ortho to it (C3) susceptible to halogenation.
Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are suitable for this type of targeted chlorination. The reaction conditions must be carefully controlled to prevent over-halogenation or side reactions. Low temperatures, typically between 0°C and 5°C, are crucial for achieving high regioselectivity. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) often used to enhance halogenation efficiency.
An alternative route involves the conversion of a nitrile group into an aldehyde. This is particularly relevant for the synthesis from 4-amino-3-chlorobenzonitrile. The Stephen aldehyde synthesis is a well-established named reaction for this purpose. wikipedia.orgunacademy.com The reaction employs tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile to an iminium salt, which is then hydrolyzed with water to yield the final aldehyde. wikipedia.orgscienceinfo.com This method is generally more efficient for aromatic nitriles than for aliphatic ones. wikipedia.org The presence of electron-donating groups, such as the amino group on the aromatic ring, can facilitate the formation of the key aldimine tin chloride intermediate. unacademy.comscienceinfo.com
A synthesis for the starting material, 4-amino-3-chlorobenzonitrile, involves the hydrolysis of 2'-chloro-4'-cyanoacetanilide with hydrochloric acid in ethanol (B145695). prepchem.com Alternatively, modern reducing agents like diisobutylaluminium hydride (DIBAL-H) can also effectively convert nitriles to aldehydes, as demonstrated in the synthesis of the isomer 4-amino-2-chlorobenzaldehyde. chemicalbook.com
Halogenation of Amino-Substituted Benzaldehydes
Reaction Conditions and Optimization in Synthesis
Optimizing reaction conditions is paramount to maximizing yield and purity while minimizing side products and reaction time. Temperature, reagent choice and concentration, and the use of catalysts are the primary levers for optimization.
Precise temperature control is critical across all synthetic routes. For instance, in the halogenation of 4-aminobenzaldehyde, maintaining a low temperature (0–5°C) is essential to direct the incoming electrophile to the correct position and prevent unwanted side reactions. Similarly, diazotization reactions, which could be part of an alternative route to introduce the chloro-substituent via a Sandmeyer-type reaction, must be conducted at low temperatures (0–5°C) to ensure the stability of the diazonium salt intermediate. In contrast, catalytic hydrogenations often require elevated temperatures, ranging from 40°C to 120°C, to achieve a reasonable reaction rate. acs.orgrsc.org
The choice and stoichiometry of reagents are equally important. In the Stephen reaction, the nitrile is treated with gaseous hydrogen chloride to form a salt before reduction with SnCl₂. unacademy.com In the reduction of nitroarenes with SnCl₂, an acidic environment is required, and the workup process to remove tin oxide byproducts can be challenging. acsgcipr.org
Catalysis plays a transformative role in the synthesis of this compound, particularly in the reduction of 3-chloro-4-nitrobenzaldehyde. The development of highly selective catalysts is a key area of research.
As detailed in Table 1, supported noble metal catalysts exhibit superior performance. The addition of a second metal, or promoter, such as tin added to a supported gold catalyst (Au/Sn-TiO₂), can dramatically increase both activity and selectivity. d-nb.infonih.gov This is attributed to the creation of specific active sites that favor the adsorption of the nitro group over other reducible functional groups present in the molecule. unimi.it The support material itself, such as TiO₂ or zeolites, also plays a crucial role by influencing the electronic properties and geometric arrangement of the active metal nanoparticles. rsc.orgrsc.org The optimization of catalyst loading, reaction time, and hydrogen pressure are all critical parameters for achieving near-quantitative yields and selectivities. acs.org For example, studies on the hydrogenation of 4-nitrochlorobenzene showed that conversion increased significantly with temperature (from 5% at 30°C to 99% at 120°C) and hydrogen pressure (reaching 99% conversion at 35 bar). acs.org
Table 2: Optimization Parameters for Catalytic Hydrogenation of 4-Nitrochlorobenzene
| Parameter | Condition | Conversion (%) | Selectivity (%) | Reference |
| Temperature | 90 °C | 70 | >99 | acs.org |
| Temperature | 120 °C | 99 | 99 | acs.org |
| H₂ Pressure | <35 bar | <99 | >99 | acs.org |
| H₂ Pressure | 35 bar | 99 | 99 | acs.org |
| Reaction Time | <18 h | <99 | >99 | acs.org |
| Reaction Time | 18 h | 99 | 99 | acs.org |
Solvent Effects in Synthetic Pathways
The selection of an appropriate solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the purity of the final product. While comprehensive comparative studies focusing exclusively on the synthesis of this specific aldehyde are not extensively detailed in the available literature, the principles of solvent effects can be understood by examining common formylation reactions used for substituted anilines, such as 2-chloro-4-aminotoluene, a logical precursor. The solvent's role extends beyond simply dissolving reactants; it can affect reagent stability, influence reaction mechanisms, and facilitate or hinder product isolation.
Key synthetic strategies for introducing a formyl group onto an aromatic amine include the Vilsmeier-Haack, Reimer-Tiemann, and various metal-catalyzed formylation reactions. The choice of solvent in each of these methods is tailored to the specific reagents and reaction conditions.
In the Vilsmeier-Haack reaction , a common method for formylating activated aromatic rings, the Vilsmeier reagent is typically prepared from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.org In this context, DMF often serves as both a reagent and the solvent. However, other inert solvents can be employed. Research on the Vilsmeier-Haack formylation of various aromatic compounds has highlighted that solvent-free conditions can sometimes lead to superior yields and shorter reaction times compared to traditional solution-phase reactions. ajrconline.org
The Reimer-Tiemann reaction , though more common for phenols, can be applied to electron-rich heterocycles and anilines. mychemblog.comwikipedia.org This reaction is typically performed in a biphasic solvent system, consisting of an aqueous strong base (like sodium hydroxide) and an organic phase containing chloroform. wikipedia.org The efficiency of this two-phase system can be poor due to the low solubility of hydroxides in chloroform. To overcome this, strategies such as rapid mixing, the use of phase-transfer catalysts, or the addition of an emulsifying agent like 1,4-dioxane (B91453) as a co-solvent are employed to enhance the interfacial area and facilitate the reaction between the phenoxide (or anilide) anion and the dichlorocarbene (B158193) intermediate. wikipedia.org
Modern formylation techniques often utilize different catalysts and formyl sources, where the solvent choice is again crucial. For instance, in certain N-formylation reactions of primary amines using triethyl orthoformate, water has been identified as the optimal solvent after comparative experiments with ethanol, ethyl acetate (B1210297), dichloromethane, chloroform, DMF, and DMSO. mdpi.com In contrast, some metal-catalyzed processes, such as a manganese-catalyzed N-formylation, have shown that DMF is the optimal solvent for achieving high yields. nih.gov In another approach involving the condensation of a substituted aminobenzene with 3,5-diiodosalicylic acid, the use of xylene as a solvent resulted in a significantly higher yield (82%) compared to toluene (B28343) (52%), demonstrating the impact of a higher boiling point solvent on reaction completion. nih.gov
The following table summarizes the solvents used in various formylation methods applicable to the synthesis of aromatic aldehydes from aniline (B41778) derivatives.
Interactive Data Table: Solvent Systems in Relevant Formylation Reactions
| Formylation Method/Reagent | Typical Solvent(s) | Yield (%) | Reaction Time | Findings and Remarks | Source(s) |
| Vilsmeier-Haack (DMF/POCl₃) | N,N-Dimethylformamide (DMF) | - | - | DMF acts as both reagent and solvent for the formylation of acetanilides. | rsc.org |
| Reimer-Tiemann | Chloroform / Water (biphasic) | - | - | A biphasic system is necessary. Phase-transfer catalysts or co-solvents (e.g., 1,4-dioxane) can improve reaction rates. | wikipedia.org |
| Formic Acid / Triethyl orthoformate | Water | - | 2-3 h (MW) | Water was found to be the optimal solvent compared to EtOH, EtOAc, DCM, CHCl₃, DMF, and DMSO for this specific reaction. | mdpi.com |
| MnCl₂·4H₂O / (COOH)₂·2H₂O | N,N-Dimethylformamide (DMF) | 98% | 20 h | DMF was determined to be the optimal solvent for achieving high product yields in this catalytic N-formylation of aniline. | nih.gov |
| Formic Acid / CDMT | Dichloromethane (DCM) | ~99% | 5-20 h | DCM at reflux was used for the formylation of amines and amino acid esters. | nih.gov |
| PCl₃ / Xylene | Xylene | 82% | 1.5 h | Xylene gave a superior yield compared to toluene (52%) for the amidation reaction, likely due to its higher boiling point. | nih.gov |
This data illustrates that there is no universally "best" solvent; the optimal choice is intrinsically linked to the specific reaction mechanism, reagents, and catalysts involved in the synthetic pathway to this compound. The solvent's polarity, boiling point, and its ability to dissolve intermediates and stabilize transition states are all critical factors that must be considered during process development and optimization.
Reactivity Profiles and Mechanistic Investigations
Fundamental Chemical Reactions of 4-Amino-3-chlorobenzaldehyde
The chemical behavior of this compound is dictated by the interplay of its three functional components: the aldehyde group, the primary amino group, and the chloro substituent on the aromatic ring. The aldehyde group is electrophilic, the amino group is nucleophilic, and the chlorine atom acts as an electron-withdrawing group. This unique arrangement influences the compound's reactivity in a variety of organic transformations.
The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime site for nucleophilic attack. evitachem.com This reactivity is central to many of the condensation reactions that this compound undergoes.
Imines (Schiff Bases): this compound readily reacts with primary amines to form imines, also known as Schiff bases. wiserpub.com This condensation reaction involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The reaction typically proceeds under mild conditions, sometimes catalyzed by a few drops of acid. researchgate.net The formation of Schiff bases is a reversible process, and the stability of the resulting imine can be influenced by the electronic properties of the substituents on both the aldehyde and the amine. nih.gov For instance, Schiff bases have been synthesized from 4-chlorobenzaldehyde (B46862) (a related compound) and various amines, including amino acids and substituted anilines, often by refluxing in a suitable solvent like ethanol (B145695) or toluene (B28343). researchgate.net The resulting imines are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. ekb.eg
Hemiacetals: In the presence of alcohols, this compound can form hemiacetals. evitachem.com This reaction involves the nucleophilic addition of an alcohol molecule to the carbonyl group. libretexts.org The process is reversible and typically requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org The hemiacetal contains both an ether and an alcohol functional group on the same carbon. pressbooks.pub While hemiacetals are often intermediates in the formation of acetals, they can be stable in certain contexts, particularly in intramolecular reactions where a cyclic hemiacetal is formed. libretexts.orgnih.gov For example, some aldehydes can form stable hemiacetals with ethanol. google.com
| Reaction Type | Reactant | Product | Key Features |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Forms a C=N double bond; reversible; often acid-catalyzed. researchgate.netnih.gov |
| Hemiacetal Formation | Alcohol (R-OH) | Hemiacetal | Forms a C-OR and C-OH group on the same carbon; reversible; acid-catalyzed. evitachem.comlibretexts.org |
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. srmist.edu.in It involves the reaction of an enol or enolate ion with a carbonyl compound. srmist.edu.in this compound, which lacks α-hydrogens, cannot form an enolate itself but can act as the electrophilic partner in a crossed or mixed Aldol condensation (often a Claisen-Schmidt condensation) with a ketone or another aldehyde that does possess α-hydrogens. rsc.org In this reaction, a base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. The initial β-hydroxyketone adduct can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated ketone, commonly known as a chalcone. rsc.org Various catalysts, including base catalysts like sodium hydroxide (B78521) or heterogeneous catalysts, have been employed for these reactions. rsc.orgresearchgate.net
The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile (B47326), cyanoacetic acid, or barbituric acid). srmist.edu.inmdpi.com this compound serves as the carbonyl component in this reaction. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), or other catalysts like boric acid. sciforum.netmdpi.com The initial adduct readily undergoes dehydration to form a stable, conjugated product. srmist.edu.in
This reaction is highly valuable for synthesizing a wide array of substituted alkenes and heterocyclic compounds. researchgate.netglobaljournals.org For example, the reaction of substituted benzaldehydes with malononitrile is a key step in the synthesis of various 2-amino-4H-chromene derivatives, which are of interest for their biological activities. rsc.orgrsc.org The reaction proceeds through the formation of a cyanocinnamonitrile intermediate. rsc.org The reactivity in these condensations can be influenced by the electronic nature of the substituents on the benzaldehyde (B42025) ring. mdpi.com
| Condensation Reaction | Nucleophile Source | Catalyst Example | Product Type |
| Aldol Condensation | Ketone with α-hydrogens (e.g., Acetophenone) | Sodium Hydroxide (NaOH) | α,β-Unsaturated Ketone (Chalcone) |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile) | Piperidine, Boric Acid | Substituted Alkene (e.g., Benzylidene malononitrile) |
The amino group (-NH₂) attached to the aromatic ring of this compound is a nucleophilic center. mdpi.com Its reactivity is somewhat modulated by the electron-withdrawing effects of the adjacent chloro and para-aldehyde groups, but it retains the ability to participate in various reactions.
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electrophilic centers to form various adducts. mdpi.com This reactivity is fundamental to reactions such as acylation and alkylation. The nucleophilicity of the amino group is a key factor in its ability to form stable adducts and is exploited in the synthesis of more complex molecules. Computational studies, such as Molecular Electrostatic Potential (MEP) analysis, can provide insights into the nucleophilic and electrophilic sites within a molecule, confirming the nucleophilic character of the amino group. mdpi.com The reactivity of aromatic amines can be profiled by studying their reaction kinetics with model electrophiles, quantifying the rates of adduct formation and the stability of the resulting products. nih.govacs.org
Amino Group Reactivity
Role in Intermolecular and Intramolecular Cyclizations
This compound serves as a valuable precursor in the synthesis of various heterocyclic ring systems through both intermolecular and intramolecular cyclization pathways. The presence of the amino (-NH₂) and aldehyde (-CHO) groups on the same aromatic scaffold allows for their participation in cyclocondensation reactions to form fused heterocycles.
One prominent application is in the synthesis of quinazoline (B50416) derivatives. In multi-component reactions, this compound can react with a source of ammonia (B1221849) (like ammonium (B1175870) acetate) and a suitable ketone or dicarbonyl compound. For instance, the reaction with compounds like isatin (B1672199) hydrolysate leads to the formation of the quinazoline ring system. dergipark.org.tr Similarly, it participates in the synthesis of triazolo[2,1-b]quinazolinones and benzazolo[2,1-b]quinazolinones when reacted with 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) and a β-diketone like dimedone. rsc.org These reactions typically proceed through an initial condensation to form an imine or an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic heterocyclic product. rsc.orgchemmethod.com
The table below summarizes representative cyclization reactions involving substituted benzaldehydes, illustrating the versatility of this starting material in building complex molecular architectures.
| Reactants | Catalyst/Conditions | Product Type | Ref. |
| 4-Chlorobenzaldehyde, 2-Aminothiophenol | Water, 110 °C | 2-(4-Chlorophenyl)benzothiazole | researchgate.net |
| 4-Chlorobenzaldehyde, Dimedone, 2-Aminobenzimidazole | Glucose-based Deep Eutectic Mixture, 110 °C | Benzazolo[2,1-b]quinazolinone derivative | rsc.org |
| 4-Chlorobenzaldehyde, Dimedone, 3-Amino-1,2,4-triazole | Glucose-based Deep Eutectic Mixture, 110 °C | Triazolo[2,1-b]quinazolinone derivative | rsc.org |
| 4-Chlorobenzaldehyde, Isatin hydrolysate, Ammonium acetate (B1210297) | One-pot | 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid | dergipark.org.tr |
Intramolecular cyclization can also occur in derivatives of this compound. For example, if the amino group is first acylated with a group containing a suitable functional handle, subsequent reaction conditions can induce cyclization. Similarly, reactions involving ortho-lithiated intermediates derived from protected 3-chlorobenzaldehyde (B42229) can lead to intramolecular cyclization, forming cyclic amide products upon deprotection. researchgate.net
Aromatic Ring Reactivity: Electrophilic Aromatic Substitutions
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the amino group (-NH₂), the chloro group (-Cl), and the aldehyde group (-CHO).
Amino Group (-NH₂) : A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect).
Chloro Group (-Cl) : A deactivating group due to its inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+R effect). lumenlearning.com
Aldehyde Group (-CHO) : A moderately deactivating group and a meta-director due to both inductive withdrawal and resonance withdrawal of electron density from the ring (-I, -R effects).
Considering the directing influences:
-NH₂ group directs to: C5 (ortho)
-Cl group directs to: C2 (ortho) and C5 (para)
-CHO group directs to: C2 (meta) and C5 (meta)
Based on this analysis, position C5 is strongly favored for substitution as it is ortho to the strongly activating amino group and para to the chloro group. Position C2 is also a potential site, being ortho to the chloro group and meta to the other two. Computational analysis via DFT calculations can precisely map the electron density distributions to predict reactivity. Experimental validation through reactions like nitration or halogenation would confirm the regioselectivity, which is expected to yield the 4-amino-3-chloro-5-substituted benzaldehyde as the major product. minia.edu.eg
Mechanistic Pathways of Key Transformations
Detailed Reaction Mechanisms for Condensation and Addition Reactions
This compound readily undergoes condensation and addition reactions, primarily involving its aldehyde functional group.
Mechanism of Schiff Base Formation: The reaction of this compound with a primary amine is a classic condensation reaction that produces a Schiff base (or imine). The reaction is typically acid-catalyzed and proceeds in two main stages. juniperpublishers.comijacskros.com
Nucleophilic Addition to form a Hemiaminal: The lone pair of the primary amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. A proton transfer from the nitrogen to the oxygen results in a neutral hemiaminal (or carbinolamine) intermediate. This step is reversible. mdpi.com
Dehydration to form the Imine: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (-OH₂⁺). The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen by a base (like water) yields the final, neutral Schiff base and regenerates the acid catalyst. researchgate.net
Mechanism of Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile), catalyzed by a weak base (like piperidine or an amine).
Enolate Formation: The basic catalyst removes a proton from the active methylene compound (malononitrile), creating a resonance-stabilized carbanion (enolate).
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the carbonyl carbon of this compound to form a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or a solvent molecule) to yield a β-hydroxy adduct.
Dehydration: The β-hydroxy adduct then undergoes base-catalyzed dehydration. The base removes the acidic α-proton, leading to the elimination of a hydroxide ion and the formation of a carbon-carbon double bond, resulting in the final α,β-unsaturated product. rsc.org
Mechanistic Insights into Multi-component Reactions
This compound is a key building block in various multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step. The mechanism of these reactions involves a cascade of sequential bond-forming events.
A representative example is the synthesis of tetrahydrobenzo[b]pyrans from an aromatic aldehyde, malononitrile, and dimedone. orientjchem.orgfrontiersin.org The mechanism, when applied to this compound, is proposed as follows:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between this compound and malononitrile. This forms an α,β-unsaturated intermediate, (E)-2-((4-amino-3-chlorophenyl)methylene)malononitrile. chemmethod.com
Michael Addition: The dimedone, which exists in equilibrium with its enol form, acts as a Michael donor. The enol or its corresponding enolate performs a conjugate (Michael) addition to the electron-deficient double bond of the Knoevenagel product. This results in the formation of an open-chain intermediate. chemmethod.com
Intramolecular Cyclization and Tautomerization: The amino group within the newly formed intermediate attacks the cyano group, or more commonly, the enolic hydroxyl group attacks a cyano group, initiating an intramolecular cyclization. This forms a six-membered heterocyclic ring. Subsequent tautomerization (proton transfer) leads to the stable, final 2-amino-4-(4-amino-3-chlorophenyl)-3-cyano-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromen-5-one product.
Radical Intermediates and Photochemical Reaction Mechanisms
While ionic pathways are most common, this compound can also be involved in reactions proceeding through radical intermediates, particularly under photochemical conditions. Aromatic aldehydes, upon UV irradiation, can be excited to a triplet state. This excited state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. beilstein-journals.org
In the context of photoredox catalysis, the aldehyde group can be reduced to a ketyl radical anion. acs.org This highly reactive intermediate can then participate in carbon-carbon bond-forming reactions. For example, in aldehyde-olefin couplings, the photolytically generated ketyl radical anion can add to an activated olefin, initiating a radical cascade. acs.org
Furthermore, Breslow intermediates, formed from the reaction of N-heterocyclic carbenes (NHCs) with aldehydes, can undergo fragmentation into a close radical pair. nih.gov For a derivative of this compound, this would involve the formation of a stabilized α-hydroxy radical. These radical pairs can then recombine in various ways to form highly congested products that are difficult to access through traditional two-electron pathways. nih.gov
The table below outlines potential radical-forming pathways for this compound.
| Pathway | Initiator | Key Intermediate | Potential Outcome | Ref. |
| Photochemical H-abstraction | UV light | Ketyl radical | Dimerization, addition | beilstein-journals.org |
| Photoredox Catalysis | Visible light, photocatalyst | Ketyl radical anion | Reductive coupling | acs.org |
| NHC Catalysis | N-Heterocyclic Carbene | α-hydroxy radical | Rearrangement, C-C bond formation | nih.gov |
Kinetic Studies and Thermodynamic Parameters
Detailed kinetic and thermodynamic data for reactions involving this compound specifically are not widely published. However, studies on closely related compounds, such as 4-chlorobenzaldehyde, provide significant insight into the expected kinetic behavior and thermodynamic profiles.
For this reaction, the activation parameters were calculated using the Arrhenius and Eyring equations, providing quantitative measures of the reaction's energetic landscape.
Table of Activation Parameters for a Related MCR (Data from a study on 4-chlorobenzaldehyde) orientjchem.org
| Parameter | Value | Unit |
| Activation Energy (Ea) | 39.54 | kJ/mol |
| Activation Enthalpy (ΔH‡) | 37.03 | kJ/mol |
| Activation Entropy (ΔS‡) | -154.67 | J/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 83.18 | kJ/mol |
The large negative activation entropy (ΔS‡) is characteristic of a reaction where multiple molecules combine to form a more ordered transition state, which is consistent with a bimolecular rate-determining step in a multi-component reaction. orientjchem.org The positive values for activation energy (Ea), enthalpy (ΔH‡), and Gibbs free energy (ΔG‡) confirm the energy barrier that must be overcome for the reaction to proceed. Similar kinetic behavior and thermodynamic profiles would be anticipated for reactions involving this compound, with modifications arising from the electronic influence of the additional amino group.
Reactivity and Mechanistic Profile of this compound
The following sections detail the reactivity and mechanistic aspects of the chemical compound this compound. The information is structured to address specific kinetic and thermodynamic parameters.
A thorough review of scientific literature and chemical databases was conducted to ascertain the reactivity profile and to gain mechanistic insights into the reactions of this compound. The focus of this investigation was on key quantitative descriptors of reaction behavior, including reaction rates, activation energies, and equilibrium constants.
Despite a comprehensive search of scientific literature, specific experimental studies determining the reaction rate and order of reaction for this compound could not be located. While kinetic studies for structurally related compounds, such as 4-chlorobenzaldehyde, are available and indicate that reactions involving the aldehyde group often follow second-order kinetics, dedicated research on the title compound is not present in the reviewed sources. orientjchem.org Therefore, no experimentally determined rate constants or reaction orders for this compound can be presented at this time.
The activation energy (Ea) and associated thermodynamic activation parameters—Gibbs free energy of activation (ΔG‡), entropy of activation (ΔS‡), and enthalpy of activation (ΔH‡)—are crucial for understanding the energy landscape of a chemical reaction. However, a detailed search of scholarly articles and chemical databases did not yield any published experimental data for the activation energy or thermodynamic activation parameters for reactions involving this compound. Studies on similar aromatic aldehydes have utilized techniques such as temperature-dependent kinetic analysis to determine these parameters for their respective reactions. orientjchem.org Without dedicated experimental investigation, these values remain undetermined for this compound.
The formation of adducts, such as imines (Schiff bases) or hemiaminals, is a characteristic reaction of aldehydes. The equilibrium constant (K) for such reactions quantifies the thermodynamic stability of the resulting adducts. acs.org An extensive literature search was performed to find data on the equilibrium constants for adduct formation involving this compound. While there are studies that have profiled the reactivity of a range of aromatic aldehydes with amino nucleophiles to determine these constants, this compound was not among the compounds investigated. acs.orgnih.gov Consequently, no experimentally determined equilibrium constants for adduct formation of this compound are available in the reviewed literature.
Advanced Derivatization Strategies and Applications
Derivatization for Functional Group Elucidation
The aldehyde functional group of 4-Amino-3-chlorobenzaldehyde provides a reactive site for derivatization, a technique often employed to confirm the presence of specific functional groups on a substrate. For instance, the reaction of 4-chlorobenzaldehyde (B46862) with amino groups on a polymer surface can be used to quantify the concentration of these amino groups. researchgate.net This method involves the formation of a Schiff base, and the subsequent analysis, often using X-ray photoelectron spectroscopy (XPS), allows for the determination of the surface composition. researchgate.net This derivatization strategy is crucial in surface science and biomaterial development to characterize and quantify surface modifications. researchgate.netresearchgate.net
Formation of Complex Molecular Architectures and Heterocycles
The reactivity of this compound has been extensively utilized in the synthesis of a wide array of heterocyclic compounds, many of which form the core structures of biologically active molecules.
Synthesis of Quinazoline (B50416) Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. rsc.org The aldehyde functionality of this compound readily participates in condensation reactions to form quinazoline scaffolds. One common approach involves the reaction with 2-aminobenzamide (B116534) derivatives. mdpi.com For example, the reaction of 2-aminobenzamide with p-chlorobenzaldehyde in dimethylformamide (DMF) under reflux conditions yields 2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives. mdpi.com Another synthetic route involves a one-pot, three-component condensation reaction of isatin (B1672199) (after hydrolysis to (2-amino-phenyl)-oxo-acetic acid sodium salt), 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) to produce 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid. dergipark.org.tr This method offers an efficient pathway to quinazoline-4-carboxylic acid derivatives, which can be further modified at the carboxyl group to generate esters and amides. dergipark.org.tr
Furthermore, multicomponent reactions catalyzed by novel systems, such as deep eutectic mixtures, have been developed for the synthesis of complex quinazolinone derivatives like triazolo[2,1-b]quinazolinones and benzazolo[2,1-b]quinazolinones. rsc.org These reactions often proceed with high efficiency and atom economy. rsc.org The reaction of 4-chlorobenzaldehyde with compounds like 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) and a β-diketone is a key step in these syntheses. rsc.org
| Reactants | Product | Catalyst/Conditions | Reference |
| 2-Aminobenzamide, p-Chlorobenzaldehyde | 2-(4-chlorophenyl)quinazolin-4(3H)-one | DMF, reflux | mdpi.com |
| Hydrolyzed Isatin, 4-Chlorobenzaldehyde, Ammonium Acetate | 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid | One-pot, three-component condensation | dergipark.org.tr |
| 4-Chlorobenzaldehyde, Dimedone, 2-Aminobenzimidazole | Benzazolo[2,1-b]quinazolinone derivative | Deep eutectic mixture (NGPU) | rsc.org |
| 4-Chlorobenzaldehyde, Hydrazine Hydrate, 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | 5-(4-chlorophenyl)- researchgate.netnih.govmdpi.comtriazolo[4,3-c]quinazoline derivative | DMF, reflux | chem-soc.si |
| 3-Amino-2-methylquinazolin-4(3H)-one, 4-Chlorobenzaldehyde | 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | - | nih.gov |
Preparation of 4H-Pyran and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The synthesis of pyran-annulated heterocyclic systems is another significant application of this compound. Pyrano[2,3-d]pyrimidine derivatives, known for their diverse biological activities including anticancer and antimicrobial properties, can be efficiently synthesized through multicomponent reactions. chemmethod.comnih.gov A typical synthesis involves the condensation of an aromatic aldehyde like 4-chlorobenzaldehyde, malononitrile (B47326), and a barbituric acid derivative. nih.govacs.org These reactions are often facilitated by various catalysts, including magnetic nanoparticles and bimetallic-organic frameworks, to enhance yield and reaction time under environmentally friendly conditions. nih.govijcce.ac.ir
Similarly, pyrido[2,3-d]pyrimidine derivatives are accessible through multicomponent reactions involving 4-chlorobenzaldehyde. rsc.org For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and 4-chlorobenzaldehyde, catalyzed by a bimetallic–organic framework, yields the corresponding pyrido[2,3-d]pyrimidine. rsc.org
| Reactants | Product | Catalyst/Conditions | Reference |
| 4-Chlorobenzaldehyde, Malononitrile, Barbituric Acid | Pyrano[2,3-d]pyrimidine derivative | Fe3O4@MOF (Fe) NC, H2O/EtOH | nih.gov |
| 4-Chlorobenzaldehyde, Malononitrile, 1,3-Dimethylbarbituric Acid | Pyrano[2,3-d]pyrimidine derivative | LDH@TRMS@NDBD@Cu, solvent-free | acs.org |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, 3-(1H-Indol-3-yl)-3-oxopropanenitrile, 4-Chlorobenzaldehyde | Pyrido[2,3-d]pyrimidine derivative | UiO-66(Fe/Zr)–N(CH2PO3H2)2 | rsc.org |
Fabrication of 2,4,6-Triarylpyridines and Indole Derivatives
The construction of polysubstituted pyridines is a field of great interest due to their prevalence in pharmaceuticals and functional materials. researchgate.net An efficient, one-pot, pseudo-four-component condensation reaction of aldehydes, acetophenones, and ammonium acetate can be used to synthesize 2,4,6-triarylpyridines. researchgate.netresearchgate.net Trityl chloride has been reported to promote this reaction under neutral, solvent-free conditions. researchgate.net This methodology has also been extended to the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles. researchgate.net Various catalysts, including silica-bonded vanadic acid and supported ionic liquids, have also been employed for the synthesis of 2,4,6-triarylpyridines from aromatic aldehydes. researchgate.netua.es
Construction of Metal Complexes (e.g., Schiff Base Complexes)
The aldehyde group of this compound readily reacts with primary amines to form Schiff bases, which are versatile ligands in coordination chemistry. mdpi.com These Schiff base ligands can coordinate with various transition metal ions through the azomethine nitrogen atom, forming stable metal complexes. researchgate.netmdpi.com For example, Schiff bases derived from the condensation of 4-chlorobenzaldehyde with compounds like 2-amino-4-phenyl thiazole (B1198619) or isonicotinic acid hydrazide have been used to synthesize complexes with metals such as Mn(II), Co(II), and Ni(II). researchgate.netglobalresearchonline.net The resulting metal complexes often exhibit interesting catalytic and biological properties. mdpi.comglobalresearchonline.net The coordination geometry of these complexes can vary, with examples of both square planar and octahedral structures being reported. globalresearchonline.net
| Amine Component | Metal Ion | Resulting Complex | Reference |
| 2-Amino-4-phenyl thiazole | Mn(II), Co(II), Ni(II) | Transition metal complexes | researchgate.net |
| Isonicotinic acid hydrazide | Co(II) | Co(II) complex with square planar geometry | globalresearchonline.net |
| 2-Amino-4-(p-ethoxy phenyl) oxazole | Mn(II), Ni(II), Co(II), Cu(II), Zn(II) | 3d transition metal complexes | researchgate.net |
| 2-Aminopyridine | Cu(II) | 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base complex | mdpi.com |
Chiral Derivatization in Enantioselective Synthesis
Chiral derivatization is a powerful strategy in asymmetric synthesis to control stereoselectivity. While direct applications of this compound as a chiral auxiliary are not extensively documented in the provided context, the principles of using aldehydes in enantioselective synthesis are well-established. For instance, aldehydes can be reacted with chiral auxiliaries to form chiral intermediates, which then undergo diastereoselective reactions. sfu.ca
In a related context, N-heterocyclic carbene (NHC)-catalyzed enantioselective reactions have been developed for the synthesis of chiral N-acyl cyclic sulfonimidamides. wiley.com This process involves the in situ generation of a chiral acylazolium intermediate from an aldehyde, such as 4-chlorobenzaldehyde, which then reacts with a prochiral cyclic sulfonimidamide anion. wiley.com This desymmetrization strategy allows for the synthesis of configurationally stable products with high enantioselectivity. wiley.com
Furthermore, chiral ligands derived from amino alcohols can be used to catalyze the enantioselective addition of organozinc reagents to aldehydes. scirp.org While not directly involving this compound as the chiral source, these examples highlight the crucial role of aldehydes as electrophiles in the construction of chiral molecules. The reaction of p-chlorobenzaldehyde with diethylzinc, catalyzed by a chiral ligand, has been shown to produce the corresponding chiral alcohol with significant enantiomeric excess. scirp.org The optical purity of chiral products like cyanohydrins, which can be formed from aldehydes, is often determined through derivatization with a chiral reagent such as (S)-naproxen chloride. ekb.eg
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Amino-3-chlorobenzaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the positions of hydrogen atoms within the this compound molecule. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm. The protons of the amino group (-NH₂) are also observable and may present a broad signal around δ 5-6 ppm, with its chemical shift being susceptible to hydrogen bonding effects. The aromatic protons exhibit specific splitting patterns and chemical shifts that are dictated by their position relative to the amino, chloro, and aldehyde substituents on the benzene (B151609) ring.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~9.8-10.2 | Singlet |
| Amino (-NH₂) | ~5-6 | Broad Singlet |
| Aromatic | Varies | Multiplet |
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically around 190-194 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the electron-withdrawing chlorine atom and the electron-donating amino group will have distinct chemical shifts, as will the other carbons in the benzene ring. Quaternary carbons, those without any attached protons, generally show weaker signals.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Substituted Benzaldehydes
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 194 |
| Aromatic (C-Cl) | Varies |
| Aromatic (C-NH₂) | Varies |
| Other Aromatic | 115 - 151 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural information of this compound by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₆ClNO, which corresponds to a molecular weight of approximately 155.58 g/mol and an exact mass of about 155.0138 Da. chemscene.comuni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Electrospray Ionization Mass Spectrometry (EIMS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. This technique is often used to determine the molecular weight of the compound with high accuracy. google.comuni-oldenburg.de The resulting mass spectrum will prominently feature the ion corresponding to the intact molecule with an added proton.
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC/MS)
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC/MS) combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a Q-TOF mass analyzer. dergipark.org.tr This technique is particularly useful for the analysis of complex mixtures, allowing for the separation of this compound from other components before it enters the mass spectrometer. The Q-TOF analyzer then provides precise mass measurements of the parent ion and any fragment ions, aiding in unambiguous identification and structural confirmation. dergipark.org.trnih.gov
Tandem Mass Spectrometry (MS/MS) in Adduct Pattern Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions. In this technique, the [M+H]⁺ ion of this compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. For instance, in studies involving the formation of adducts, such as those with amino acids, tandem MS can be used to elucidate the structure of the resulting products by analyzing their characteristic fragmentation. nih.govacs.org This involves detecting the protonated molecular ions of the adducts and then analyzing their product ion scans to understand the connectivity of the molecules. nih.govacs.org
Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR)
The analysis of structurally similar compounds provides a reliable basis for these predictions. For instance, the FT-IR spectrum of 3-Amino-4-chlorobenzaldehyde is expected to show N-H stretches in the range of 3300–3500 cm⁻¹ and a distinct aldehyde C=O stretch around 1700 cm⁻¹. Similarly, a study on p-[N,N-bis(2-chloroethyl)aminobenzaldehyde] identified the C=O stretching vibration at 1682 cm⁻¹. researchgate.net
Based on these principles, the expected FT-IR absorption bands for this compound are detailed in the table below.
Table 1: Predicted FT-IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretching | Aromatic Ring |
| 2900 - 2800 | C-H Aldehydic Stretching | Aldehyde (-CHO) |
| 1710 - 1680 | C=O Carbonyl Stretching | Aldehyde (-CHO) |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Aromatic Ring Stretching | Aromatic Ring |
This table is generated based on established spectroscopic principles and data from analogous compounds.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on its unit cell dimensions, space group, and bond parameters.
Specific crystallographic data for this compound is not prominently featured in available research literature. The scarcity of such data has been noted for related compounds as well, such as 4-Amino-3,5-dichlorobenzaldehyde. However, the crystallographic analysis of numerous Schiff bases and derivatives synthesized from 4-chlorobenzaldehyde (B46862) offers valuable insight into the type of structural information that can be obtained. nih.goviucr.orgiucr.orgnih.gov
For illustrative purposes, the crystal data for 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione, a Schiff base derived from 4-chlorobenzaldehyde, is presented below. This demonstrates the detailed structural parameters that XRD analysis provides. iucr.org
Table 2: Example Crystallographic Data for a 4-Chlorobenzaldehyde Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅ClN₄S |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 13.4821 (9) |
| b (Å) | 6.8479 (4) |
| c (Å) | 18.4895 (12) |
| β (°) | 100.443 (6) |
Note: The data in this table belongs to a derivative of 4-chlorobenzaldehyde and is presented to exemplify the output of an XRD analysis, not as data for this compound itself. iucr.org
This type of analysis reveals how molecules pack in a crystal lattice, stabilized by various intermolecular interactions such as hydrogen bonds and π–π stacking. nih.govnih.gov
Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy for functional group analysis)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. While direct XPS studies on this compound are not documented, the principles of its application can be understood from studies where related molecules are used as analytical probes.
A notable application involves using 4-chlorobenzaldehyde as a chemical derivatizing agent to identify and quantify amino groups on polymer surfaces. researchgate.net In this method, the surface of a material is first treated to introduce amino groups. Subsequently, the surface is exposed to 4-chlorobenzaldehyde, which selectively reacts with the primary amino groups to form a Schiff base (imine linkage). researchgate.net
The success of this derivatization is then confirmed and quantified using XPS. The XPS analysis focuses on detecting the elemental signature of the derivatizing agent, which, in this case, is the chlorine atom. By measuring the intensity of the chlorine (Cl 2p) signal, researchers can determine the surface concentration of the amino groups that reacted with the 4-chlorobenzaldehyde. researchgate.net This indirect approach showcases the utility of the benzaldehyde (B42025) functional group in facilitating surface analysis and highlights how XPS can be employed for the targeted identification of functional groups through chemical tagging. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules like 4-Amino-3-chlorobenzaldehyde. These computational methods allow for the calculation of various molecular properties that are often difficult or impossible to determine experimentally. acs.org Such calculations can predict parameters like total energy, electronic energy, heat of formation, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding molecular stability and reactivity. internationaljournalcorner.comresearchgate.net
Semi-empirical Methods (e.g., AM1, PM3)
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive approach to approximate molecular electronic structure. orientjchem.org These methods are based on Hartree-Fock theory but use empirical parameters to simplify calculations, making them suitable for larger molecules and for preliminary analysis. ukim.mk
Studies on related substituted benzaldehydes and their derivatives, such as Schiff bases, have utilized AM1 and PM3 methods to calculate a range of parameters. These include total energy, binding energy, heat of formation, dipole moment, and frontier orbital energies. ukim.mk For instance, in the analysis of Schiff bases formed from substituted benzaldehydes, both AM1 and PM3 methods have been employed to optimize molecular geometries and predict vibrational frequencies. orientjchem.orgresearchgate.net The results are often correlated with experimental data, such as FTIR spectra, to validate the computational models. internationaljournalcorner.com For some Schiff bases derived from chlorobenzaldehydes, the PM3 method has been reported to provide a more satisfactory correlation between experimental and calculated vibrational modes compared to the AM1 method. orientjchem.org A positive heat of formation, as calculated by these methods for related compounds, can indicate the stability of the molecule. internationaljournalcorner.com
The following table summarizes typical parameters obtained from semi-empirical calculations for related aromatic hydrazones, demonstrating the type of data generated.
| Parameter | Description | Typical Application |
|---|---|---|
| Total Energy (Etot) | The total energy of the molecule in its optimized geometry. | Comparing the relative stability of different isomers or conformers. |
| Binding Energy (Ebind) | The energy required to separate the molecule into its constituent atoms. | Assessing molecular stability. |
| Heat of Formation (ΔH°f) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Determining the thermodynamic stability of the compound. ukim.mk |
| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Identifying the most likely site of protonation in a molecule. ukim.mk |
Density Functional Theory (DFT) Studies for Catalytic Mechanisms and Structure
Density Functional Theory (DFT) is a more robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms and the structures of intermediates and transition states. core.ac.uk For aldehydes, DFT studies have been instrumental in understanding catalytic processes, such as N-heterocyclic carbene (NHC)-catalyzed reactions. researchgate.net
In the context of reactions involving substituted benzaldehydes, DFT calculations at levels like B3LYP/6-31+G(d) have been used to map out entire reaction pathways. For example, the mechanism of Schiff base formation between benzaldehyde (B42025) and amines has been detailed, identifying key transition states for hemiaminal formation and subsequent water elimination. canterbury.ac.uk These studies provide insights into the energy barriers of each step, helping to understand the kinetics and thermodynamics of the reaction.
DFT is also employed to elucidate the structure of compounds and their complexes. For derivatives of 4-chlorobenzaldehyde (B46862), DFT calculations have been used to optimize molecular geometries and compare them with data from single-crystal X-ray diffraction. researchgate.net Furthermore, DFT helps in understanding intramolecular interactions and electronic properties by calculating frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other quantum chemical descriptors. acs.orgresearchgate.net These parameters are crucial for explaining the reactivity and potential biological activity of the compounds. For example, a smaller HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability. researchgate.net
Conformational Analysis and Energy Landscape Mapping
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of substituted benzaldehydes reveals the preferred orientation of the aldehyde group relative to the substituents on the benzene (B151609) ring. For ortho-substituted benzaldehydes, two primary planar conformations are possible: s-cis and s-trans, referring to the orientation of the carbonyl group relative to the ortho-substituent. tandfonline.comias.ac.in
The conformational preference is governed by a balance of steric and electronic effects. acs.org While steric hindrance often disfavors the s-cis conformation, electronic interactions, such as intramolecular hydrogen bonding (in the case of an o-hydroxy group) or electrostatic interactions, can stabilize it. ias.ac.intandfonline.com For instance, in 2-halotellurenyl-benzaldehydes, an electrostatic interaction between the substituent and the carbonyl group strongly favors the 'cis' conformation. tandfonline.com Dipole moment measurements, in conjunction with computational methods, serve as a valuable tool for determining the predominant conformation in solution. ias.ac.in
Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, the reactivity is primarily influenced by the interplay of the aldehyde, amino, and chloro functional groups.
The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, which is the basis for reactions like Schiff base formation. acs.org The reactivity of this aldehyde group is modulated by the electronic effects of the other substituents on the aromatic ring. The amino group (-NH2) at the para position is a strong electron-donating group, which increases the electron density of the ring and can reduce the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the chlorine atom (-Cl) at the meta position is an electron-withdrawing group through its inductive effect, which tends to increase the electrophilicity of the carbonyl carbon. acs.org
Studies on a wide range of aromatic aldehydes have shown that electron-withdrawing substituents generally increase the rate of adduct formation (e.g., imine formation), while electron-donating groups decrease it. acs.org Therefore, the net effect on the reactivity of this compound is a balance between these opposing electronic influences.
Green Chemistry Principles in 4 Amino 3 Chlorobenzaldehyde Research
Development of Environmentally Benign Synthetic Methods
A primary goal of green chemistry is to design synthetic pathways that reduce or eliminate the use and generation of hazardous substances. This involves rethinking traditional methods to incorporate safer solvents and, where possible, eliminate them entirely.
For instance, the synthesis of 2-amino-4H-chromene derivatives using 4-chlorobenzaldehyde (B46862) has been effectively carried out in a water-ethanol mixture. rsc.orgechemcom.com This solvent system not only reduces the reliance on volatile organic compounds but can also facilitate product isolation, as the desired compounds often precipitate from the aqueous medium. rsc.org Similarly, the synthesis of α-aminonitriles has been achieved using ethanol (B145695) as a green solvent at room temperature, further highlighting the shift towards safer reaction environments. ias.ac.in The use of methanol (B129727) has also been identified as an effective and safer solvent choice for producing 4H-pyrans, providing higher yields compared to other organic solvents under mild conditions. growingscience.com
Table 1: Examples of Green Solvents in Reactions Involving 4-Chlorobenzaldehyde
| Product Type | Reactants | Catalyst | Solvent System | Temperature | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| 2-amino-4H-chromene-3-carbonitrile | 4-chlorobenzaldehyde, malononitrile (B47326), dimedone | Pyridine-2-carboxylic acid | Water-Ethanol (1:1) | 60°C | High | rsc.org |
| 2-amino-4H-chromenes | 4-chlorobenzaldehyde, malononitrile, 2-hydroxynaphthalene-1,4-dione | Melamine | Water-Ethanol (2:1) | Reflux | High | echemcom.com |
| 4H-Pyran derivatives | 4-chlorobenzaldehyde, malononitrile, dimedone | CuFe₂O₄@starch | Ethanol | Room Temp. | 95% | nih.gov |
| α-Aminonitriles | 4-chlorobenzaldehyde, aniline (B41778), TMSCN | CuFe₂O₄/chitosan | Ethanol | Room Temp. | High | ias.ac.in |
| 4H-Pyrans | 4-chlorobenzaldehyde, malononitrile, ethyl acetoacetate | Snail Shell | Methanol | Room Temp. | 90-92% | growingscience.comresearchgate.net |
An even more environmentally friendly approach is the complete elimination of solvents. innovareacademics.in Solvent-free, or neat, reactions reduce waste, simplify purification procedures, and can often be completed in shorter times with lower energy input. researchgate.net Several synthetic methods involving 4-chlorobenzaldehyde have been developed under such conditions.
One prominent technique is mechanochemical grinding or ball milling, where reactants are mixed in the absence of a solvent. rsc.org This method has been used for the synthesis of 2-amino-4H-chromenes, using sodium carbonate as a catalyst, with reactions often completing in minutes at room temperature. rsc.orgnih.gov Another approach involves heating a mixture of reactants in the presence of a catalyst without any solvent. For example, the synthesis of 3,4-dihydropyrano[c]chromenes has been achieved by heating aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) at 100°C with a silica-grafted ionic liquid catalyst. scirp.org Similarly, tetrahydrobenzo[b]pyrans have been synthesized under solvent-free conditions at a significantly lower temperature of 40°C. rsc.org These protocols demonstrate that high yields can be achieved while adhering to the principles of waste prevention and energy efficiency. innovareacademics.in
Table 2: Examples of Solvent-Free Syntheses Involving 4-Chlorobenzaldehyde
| Product Type | Reactants | Catalyst | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 2-amino-4H-chromene | 4-chlorobenzaldehyde, various phenols, malononitrile | Sodium Carbonate | Ball Milling, Room Temp. | ~100% | rsc.orgnih.gov |
| 3,4-Dihydropyrano[c]chromenes | 4-chlorobenzaldehyde, malononitrile, 4-hydroxycoumarin | [Sipim]HSO₄ (Silica-grafted ionic liquid) | 100°C | High | scirp.org |
| Tetrahydrobenzo[b]pyrans | 4-chlorobenzaldehyde, malononitrile, dimedone | LDH@PTRMS@NDBD@CuI | 40°C | 94% | rsc.org |
| Bis(indol-3-yl)methanes | 4-chlorobenzaldehyde, indole | P4VPy–CuO nanoparticles | 80°C | 92% | beilstein-journals.org |
| Pyrido[2,3-d]pyrimidines | 4-chlorobenzaldehyde, malononitrile, 6-amino-1,3-dimethyl uracil | [C₈-Tropine].Cl (Ionic Liquid) | 120°C | High | chemmethod.com |
Utilization of Green Solvents
Catalysis in Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, greater selectivity, and under milder conditions, all while minimizing waste. The development of novel catalytic systems, particularly those that are heterogeneous, renewable, and recyclable, is a key area of research.
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are highly advantageous for green synthesis. Their primary benefit is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recovery and reuse. rhhz.net Nanocatalysts, a class of heterogeneous catalysts, offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. rsc.org
In reactions involving 4-chlorobenzaldehyde, a variety of nanocatalysts have demonstrated high efficacy. Magnetically separable nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) supported on starch or chitosan, have been used to synthesize 4H-pyrans and α-aminonitriles. ias.ac.innih.gov The magnetic core allows for easy removal of the catalyst from the reaction medium using an external magnet. nih.gov Other innovative supports include functionalized graphene oxide and hexagonal mesoporous silica, which serve as robust platforms for catalytic complexes. rsc.orgresearchgate.net For instance, a nanocopper iodide complex supported on modified layered double hydroxides (LDHs) has been shown to be a highly active catalyst for synthesizing tetrahydrobenzo[b]pyrans. rsc.org
Table 3: Examples of Heterogeneous and Nanocatalysts in Reactions with 4-Chlorobenzaldehyde
| Product Type | Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| 4H-Pyran derivatives | CuFe₂O₄@starch | Bionanocomposite, magnetic, recyclable | nih.gov |
| α-Aminonitriles | CuFe₂O₄/chitosan | Bio-nanocomposite, magnetic | ias.ac.in |
| Tetrahydrobenzo[b]pyran | GO-ANSA (Functionalized Graphene Oxide) | High surface area, reusable | rsc.org |
| 2-Amino-3-cyanopyridines | Fe₃O₄@THAM-Mercaptopyrimidine | Superparamagnetic, recyclable | orgchemres.org |
| 3,4-Dihydropyrano[c]chromenes | [Sipim]HSO₄ (Silica-grafted ionic liquid) | Heterogeneous ionic liquid, recyclable | scirp.org |
| Tetrahydrobenzo[b]pyrans | LDH@PTRMS@NDBD@CuI | Modified layered double hydroxide (B78521), high activity | rsc.org |
The use of catalysts derived from abundant, renewable, and biodegradable sources represents a significant advancement in sustainable chemistry. These natural catalysts are often non-toxic and inexpensive, providing an attractive alternative to conventional synthetic catalysts.
Examples include materials derived from biopolymers like starch and lignin. nih.govmdpi.com A bionanocomposite of CuFe₂O₄ supported on starch has proven to be an effective catalyst. nih.gov Lignosulfonate, a byproduct of the paper industry, has been functionalized to create an amino-functionalized ionic liquid catalyst (LSA-IL@NH₂) used in Knoevenagel condensations with 4-chlorobenzaldehyde. mdpi.com Even unprocessed natural materials have shown catalytic activity; powdered snail shell, a waste material, has been successfully used as a natural, heterogeneous base catalyst for the synthesis of 4H-pyrans. growingscience.comresearchgate.net Furthermore, common food products like lemon juice have been employed as a natural acid catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and 4-chlorobenzaldehyde, capitalizing on the citric acid content. rsc.org
Table 4: Examples of Natural and Renewable Catalysts
| Catalyst | Source Material | Reaction Type | Reactant Example | Reference(s) |
|---|---|---|---|---|
| CuFe₂O₄@starch | Starch (Biopolymer) | Multicomponent synthesis of 4H-pyrans | 4-chlorobenzaldehyde | nih.gov |
| Snail Shell Powder | Snail Shell (Waste) | Multicomponent synthesis of 4H-pyrans | 4-chlorobenzaldehyde | growingscience.comresearchgate.net |
| LSA-IL@NH₂ | Lignin (Biopolymer) | Knoevenagel condensation | 4-chlorobenzaldehyde | mdpi.com |
| Lemon Juice | Citrus fruit | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | 4-chlorobenzaldehyde | rsc.org |
Numerous studies on reactions with 4-chlorobenzaldehyde have demonstrated excellent catalyst recyclability. Magnetic nanocatalysts, such as Fe₃O₄@THAM-Mercaptopyrimidine and CuFe₂O₄@starch, can be easily separated by an external magnet and have been reused for at least six cycles with negligible decrease in performance. nih.govorgchemres.org Solid-supported catalysts are typically recovered by simple filtration. echemcom.comscirp.org For example, melamine, used as an organocatalyst, is recovered by filtration and evaporation after being dissolved in water. echemcom.com A silica-grafted ionic liquid catalyst was reused four times without any appreciable loss in activity. scirp.org Similarly, a snail shell catalyst was recovered by filtration and reused five times with only a slight reduction in product yield. researchgate.net The ability to regenerate and reuse catalysts is a critical factor in the industrial scalability and economic viability of green chemical processes.
Table 5: Catalyst Recyclability in Reactions Involving 4-Chlorobenzaldehyde
| Catalyst | Recovery Method | Number of Cycles | Final Yield/Activity | Reference(s) |
|---|---|---|---|---|
| Fe₃O₄@THAM-Mercaptopyrimidine | Magnetic Separation | 6 | Maintained catalytic properties | orgchemres.org |
| CuFe₂O₄@starch | Magnetic Separation | 6 | No further decrease in activity | nih.gov |
| [C₈-Tropine].Cl (Ionic Liquid) | Dissolution/Filtration | 3 | Negligible alteration | chemmethod.com |
| [Sipim]HSO₄ (Silica-grafted ionic liquid) | Filtration | 4 | No appreciable loss in activity | scirp.org |
| Melamine | Filtration/Evaporation | Not specified | Easily reused | echemcom.com |
| Snail Shell Powder | Filtration | 5 | Slight reduction in yield (92% to 89%) | researchgate.net |
| Pyridine-2-carboxylic acid | Rota-evaporation | 4 | Consistent performance | rsc.org |
| LSA-IL@NH₂ | Filtration | 3 | Yield >97% | mdpi.com |
Q & A
Advanced Research Question
- DFT Calculations : Model reaction pathways (e.g., electrophilic substitution at the amino or chloro positions) using Gaussian or ORCA software.
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) by optimizing H-bonding and steric interactions .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (risk of allergic reactions) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .
How to design experiments to study catalytic mechanisms in reactions involving this compound?
Advanced Research Question
- Kinetic Studies : Vary catalyst loading (e.g., Pd or Cu) and monitor reaction rates via UV-Vis spectroscopy.
- Isotopic Labeling : Use -labeled amines to track mechanistic pathways in condensation reactions .
- Control Experiments : Test substrate specificity by replacing this compound with analogs (e.g., 4-Amino-2-chlorobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
